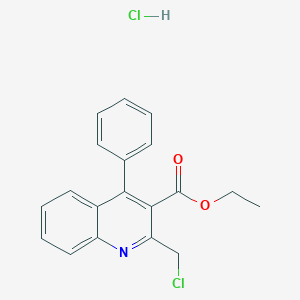

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

説明

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloromethyl group at the 2-position, a phenyl group at the 4-position, and an ethyl ester group at the 3-position of the quinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

化学反応の分析

Types of Reactions

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.

科学的研究の応用

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.

Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their interactions with enzymes and receptors.

Chemical Biology: It serves as a probe for studying cellular processes and pathways, particularly those involving quinoline-based molecules.

Material Science: The compound is explored for its potential use in the development of organic electronic materials and dyes.

作用機序

The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

類似化合物との比較

Similar Compounds

- Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride

- Ethyl 2-(bromomethyl)-4-phenylquinoline-3-carboxylate hydrochloride

- Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Uniqueness

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloromethyl group at the 2-position and the phenyl group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Additionally, the hydrochloride salt form improves its solubility and stability, making it more versatile for various applications.

生物活性

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 362.2 g/mol. Its structure consists of a quinoline core, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. Studies suggest that these compounds can inhibit the growth of certain microorganisms through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways .

2. Anticancer Properties

Quinoline derivatives, including ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, have been investigated for their anticancer potential. They exhibit antiproliferative activity against tumor cell lines, including those associated with leukemia and breast cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

3. Antidiabetic Effects

Emerging studies suggest that this compound may play a role in modulating insulin resistance and hyperglycemia. It has been shown to interact with protein targets involved in glucose metabolism, potentially influencing insulin signaling pathways. This indicates its potential application in treating metabolic disorders such as diabetes.

The biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be attributed to several mechanisms:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.

- Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer .

- Antioxidant Properties : Some studies have indicated that these compounds possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

Research Findings

A summary of key research findings on the biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is presented below:

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

- Antimalarial Activity : A study on related quinoline compounds demonstrated their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency and selectivity against malaria parasites .

- Anticancer Research : Investigations into quinoline derivatives revealed significant activity against various cancer cell lines, leading to ongoing research into their mechanisms and potential as chemotherapeutic agents .

- Metabolic Disorders : Research focusing on the modulation of insulin resistance indicates promising results for quinoline derivatives in managing diabetes-related conditions.

特性

IUPAC Name |

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQMWRZOUKPJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596160 | |

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126334-84-7 | |

| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。